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Navigating the regulatory landscape of Good Laboratory Practice (GLP) requires meticulous
attention to detail, especially when it comes to the computerized systems that handle critical
research data. This guide provides a framework for researchers, scientists, and drug
development professionals to compare and validate these systems, ensuring data integrity and
regulatory compliance.

In the realm of GLP research, the validation of computerized systems is not merely a
technicality but a cornerstone of reliable and reproducible scientific outcomes. Regulatory
bodies such as the Organisation for Economic Co-operation and Development (OECD) and the
U.S. Food and Drug Administration (FDA) have established stringent guidelines to ensure that
these systems are fit for their intended purpose.[1][2][3] This guide will walk you through the
essential principles of GLP-compliant computerized system validation, offer a structured
approach to comparing different systems, and provide example experimental protocols to
generate your own performance data.

The Foundation: Regulatory Principles and
Frameworks

The validation of computerized systems in a GLP setting is governed by a set of core principles
aimed at ensuring data integrity, security, and reliability. Key regulations and guidelines that
form the basis of this process include:
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o OECD Series on Principles of Good Laboratory Practice (GLP): The OECD provides
foundational guidance on the application of GLP principles to computerized systems,
emphasizing a life-cycle approach to validation and the importance of risk assessment.[1]

o FDA 21 CFR Part 11: This regulation is critical for any electronic records and electronic
signatures used in GLP studies.[4][5][€] It outlines requirements for audit trails, access
controls, and the authenticity of electronic records.[7][8][9]

e Good Automated Manufacturing Practice (GAMP) 5: While not a regulation itself, GAMP 5 is
a widely respected and adopted framework that provides a risk-based approach to compliant
GxP computerized systems.[10][11][12] It offers a structured methodology for the entire
system lifecycle, from concept to retirement.[13]

A central tenet across these frameworks is the concept of ALCOA+ for data integrity, which
dictates that data should be Attributable, Legible, Contemporaneous, Original, Accurate, and
also Complete, Consistent, Enduring, and Available.[14]

Comparing Computerized Systems: A Structured
Approach

While direct, head-to-head experimental comparisons of commercial software for GLP are not
always publicly available, a systematic evaluation based on key criteria can empower you to
make an informed decision. The following table outlines critical parameters for comparing
different computerized systems.
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Feature Comparison
L System A System B System C

Category Criteria
Adherence to 21
CFR Part 11

Regulatory requirements

Compliance (e.g., electronic
signatures, audit
trails).[7][8][9]

Alignment with

OECD GLP

principles for

computerized

systems.[1][2]

Support for

GAMP 5

software

categories and

validation

approaches.[11]

[12]
Implementation

Data Integrity & of access

Security contr?ls'and user
permission
levels.[3]

Secure,

computer-

generated, and

time-stamped

audit trails for all

data actions.[8]

[°]

Data backup,

recovery, and
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archiving

capabilities.[15]

Availability of
vendor-supplied
Validation & validation
Quialification documentation
(e.g., IQ/O0Q
protocols).
Ease of
performing
Installation
Quialification

(1Q), Operational
Qualification
(0Q), and
Performance

Qualification

(PQ).[16]

Support for risk-
based validation

approaches.[3]

[11]
User-friendly
Functionality & interface and
Usability intuitive
workflow.[17]
Integration

capabilities with
other laboratory
instruments and

systems.[17]

Reporting and
data export

functionalities in
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common formats
(e.g., PDF, XML).
[7]

Availability and
Vendor Support quality of
& Training technical

support.

Provision of user
training and
documentation.

[71°]

Vendor's quality
management
system and
development

practices.[18]

Generating Your Own Comparative Data:
Experimental Protocols

To objectively assess the performance of a computerized system, you must conduct your own
validation testing. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Audit Trail Integrity and
Accuracy

Objective: To verify that the system's audit trail accurately and securely records all actions
related to data creation, modification, and deletion.

Methodology:

o User Account Setup: Create at least two user accounts with different permission levels (e.g.,
"Analyst" and "Supervisor").

o Data Entry: Log in as the "Analyst" and create a new data record with specific values.
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Data Modification: Log out and log back in as the "Analyst.” Modify the previously entered
data. Document the reason for the change if the system allows.

Data Deletion Attempt: Attempt to delete the data record as the "Analyst.” The system should
prevent unauthorized deletion.

Authorized Deletion (if applicable): Log in as the "Supervisor" and, if the system allows,
delete the record, providing a reason.

Audit Trail Review: Access the system's audit trail and verify that all actions (creation,
modification attempt, successful modification, deletion attempt, and successful deletion) are
recorded with the correct user, timestamp, and original vs. new values.

Experimental Protocol 2: Electronic Signature and
Record Authenticity

Objective: To ensure that electronic signatures are correctly applied and linked to their

respective records, and that the integrity of the signed record is maintained.

Methodology:

Record Creation: As a designated user, create an electronic record (e.g., a study report).

Application of Electronic Signature: Apply an electronic signature to the record, which should
require the user to enter their uniqgue username and password.

Verification of Signature Linkage: Confirm that the electronic signature is securely linked to
the record and includes the signer's name, date, and time of signing.

Attempt to Alter Signed Record: Attempt to modify the electronically signed record. The
system should prevent any alterations or, if alterations are permitted under specific
circumstances, should require re-signing and maintain a version history.

Review of Signed Record: Verify that the content of the signed record remains unchanged
and that the signature details are accurately displayed.

Visualizing Key Validation Concepts
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Understanding the relationships and workflows within computerized system validation is crucial.
The following diagrams, generated using Graphviz, illustrate these concepts.
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Caption: The V-Model of Computerized System Validation Lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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